Butane-1,4-diol is an organic compound with the molecular formula and is classified as a primary alcohol. It is a colorless viscous liquid that serves as an important intermediate in the production of various chemicals and materials. The compound is produced through several synthetic pathways and has applications in industries such as plastics, solvents, and pharmaceuticals.
Butane-1,4-diol falls under the category of diols due to its two hydroxyl functional groups. It is also classified as a glycol, which refers to any organic compound containing two hydroxyl groups.
The synthesis of Butane-1,4-diol can be accomplished through several methods:
The hydrogenation process typically occurs under high pressure (25 to 75 bar) and elevated temperatures (150 °C to 240 °C), utilizing catalysts such as nickel or copper chromite .
The molecular structure of Butane-1,4-diol consists of a straight-chain carbon backbone with two hydroxyl groups located at the terminal positions:
Butane-1,4-diol undergoes various chemical reactions including:
The dehydration reaction typically requires phosphoric acid as a catalyst at high temperatures (around 200 °C) .
The mechanism of action for Butane-1,4-diol primarily involves its metabolic conversion in biological systems. It is rapidly converted into gamma-hydroxybutyric acid by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. This conversion plays a significant role in its pharmacokinetics and potential effects when used recreationally or in combination with other substances like ethanol .
Butane-1,4-diol has diverse applications across various fields:
The bio-based production of 1,4-butanediol (BDO) represents a paradigm shift from petrochemical routes, leveraging engineered microbial platforms for sustainable manufacturing. The foundational de novo pathway was first established in E. coli using computational pathway prediction tools (SimPheny Biopathway Predictor), creating an artificial route from succinate through 4-hydroxybutyrate (4-HB) as a key intermediate [1] [3]. This pathway partitions carbon utilization: D-xylose is exclusively channeled toward BDO biosynthesis, while other carbon sources support cellular growth. Modular pathway engineering enables autonomous production through quorum-sensing-regulated gene expression, achieving titers of 18 g/L in fed-batch reactors [3].
Enzyme engineering has focused on overcoming kinetic limitations in this cascade. Protein engineering of Mycobacterium abscessus carboxylic acid reductase (CAR) improved its activity toward succinate semialdehyde by 4.2-fold through site-directed mutagenesis (MAB4714 variant) [1] [4]. Additionally, expression optimization of E. coli citrate synthase (gltA) enhanced succinyl-CoA supply, increasing 4-HB flux by 38% [1].
Table 1: Key Enzymes for Succinate-to-4-HB Conversion
Enzyme | Source Organism | Engineering Strategy | Activity Improvement |
---|---|---|---|
Carboxylic acid reductase | Mycobacterium abscessus | M471A/F881Y saturation mutagenesis | 4.2-fold vs. wild-type |
4-Hydroxybutyrate dehydrogenase | Ralstonia eutropha | Codon optimization + N-terminal tagging | 2.1-fold higher expression |
Citrate synthase | Escherichia coli | Feedback-resistant mutant (gltA⁺) | 38% flux increase |
Table 2: Redox Strategies in BDO Production Systems
Fermentation Mode | Reduction Enzyme | Cofactor Requirement | Balancing Strategy | BDO Yield |
---|---|---|---|---|
Anaerobic | C. beijerinckii AdhE2 | NADH | Glycerol co-substrate (0.5:1 ratio) | 0.32 g/g xylose |
Aerobic (dynamic) | Engineered E. coli YqhD | NADPH | Quorum-sensing shutdown of TCA cycle | 0.28 g/g glucose |
Microaerobic | Saccharomyces cerevisiae ADH1 | NADH | Xylose/glucose co-utilization | 0.25 g/g mixed sugar |
Metabolic flux analysis (¹³C-MFA) reveals competing nodes when engineering BDO and acrylic acid derivative co-production. The pyruvate node serves as the critical branch point:
Flux coupling occurs at the acetyl-CoA junction, where malonyl-CoA competes for carbon between fatty acid-derived acrylic precursors and BDO biosynthesis. Engineered E. coli strains with thioesterase knockout (ΔtesA) show 41% increased carbon partitioning toward both products by reducing acetyl-CoA dissipation [6]. Dynamic flux analysis further identified the oxaloacetate node as a bottleneck, addressed by overexpressing phosphoenolpyruvate carboxylase (ppc), increasing co-production titer to 5.8 g/L [6].
Substrate flexibility is critical for industrial BDO production:
Alternative substrates present unique advantages:
Table 3: Substrate Utilization in Engineered Microbial Platforms
Host | Substrate | Key Genetic Modifications | Growth Rate | BDO Titer |
---|---|---|---|---|
E. coli BL21(DE3) | D-Xylose | xylA⁺, budBAC operon, quorum-sensing circuit | 0.45 h⁻¹ | 18 g/L |
E. coli W | Acetate | ackA-pta⁺, ΔiclR, ppc⁺ | 0.28 h⁻¹ | 1.56 g/L |
Yarrowia lipolytica Po1f | Oleic acid | ΔMFE2, PLIP2p-DGA1⁺, PLIP2p-UP1/4⁺ | 0.32 h⁻¹ | 3.2 g/L |
Yarrowia lipolytica H222 | Glucose/Erythritol | GAL1/GAL7/GAL10E⁺, CAR⁺ | 0.25 h⁻¹ | 5.8 g/L |
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